3-Benzamidoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamidoprop-2-enoic acid: is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzamide and contains a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamidoprop-2-enoic acid typically involves the reaction of benzamide with an appropriate alkenoic acid derivative. One common method is the condensation reaction between benzamide and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or other transition metals can be used to enhance the reaction efficiency. The process may also involve continuous flow reactors to ensure consistent production and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzamidoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or alkenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Benzamidoprop-2-enoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzamidoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It can also interact with cellular receptors and signaling pathways, influencing various biological processes. The exact mechanism of action depends on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzamide: A simpler derivative of benzamide without the alkenoic acid moiety.
Acrylic acid: Contains the alkenoic acid moiety but lacks the benzamide group.
Cinnamic acid: Similar structure with a phenyl group instead of the benzamide moiety.
Uniqueness: 3-Benzamidoprop-2-enoic acid is unique due to the presence of both the benzamide and alkenoic acid moieties This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts
Eigenschaften
CAS-Nummer |
652976-00-6 |
---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-benzamidoprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-7H,(H,11,14)(H,12,13) |
InChI-Schlüssel |
JJETZUGFOVDUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.